

Application Notes and Protocols for ST-2560 Administration in Non-Human Primates

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Compound of Interest				
Compound Name:	ST-2560			
Cat. No.:	B15589174	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-2560 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in the development of novel non-opioid analgesics.[1][2][3] NaV1.7 is preferentially expressed in pain-sensing neurons, and its inhibition has been shown to suppress nocifensive reflexes.[2] However, NaV1.7 is also present in autonomic neurons, and its inhibition can impact the cardiovascular system.[2][4] These application notes provide a comprehensive overview of the administration of **ST-2560** in non-human primates (NHPs), summarizing key experimental data and providing detailed protocols for preclinical evaluation. The cynomolgus monkey is a suitable NHP model for these studies due to its physiological similarities to humans.[5]

Data Presentation In Vitro Potency and Selectivity

ST-2560 demonstrates high potency for the primate NaV1.7 channel with significant selectivity over other human NaV1.x isoforms.



Target	IC50 (nM)	Selectivity vs. other hNaV1.x Isoforms
Primate NaV1.7	39	≥1000-fold
Data sourced from Mulcahy et al., 2024.[2][6]		

In Vivo Administration and Effects in Non-Human Primates

Subcutaneous administration of **ST-2560** in cynomolgus monkeys has been shown to produce anti-nociceptive effects and transient cardiovascular changes.

Administration Route	Dose Range (mg/kg)	Observed Anti- Nociceptive Effects	Observed Cardiovascular Effects
Subcutaneous (s.c.)	0.1 - 0.3	Suppression of noxious mechanical- and chemical-evoked reflexes	Minimal at these doses
Subcutaneous (s.c.)	0.1 - 1.0	Not the primary focus at higher doses	10-20 mmHg reduction in systolic and diastolic blood pressure
Data sourced from Mulcahy et al., 2024. [2][6]			

A similar NaV1.7 inhibitor has shown a half-life of approximately 2.52 hours in cynomolgus monkeys following intravenous administration, which may provide an estimate for the pharmacokinetic profile of **ST-2560**.[3]

Signaling Pathway of ST-2560

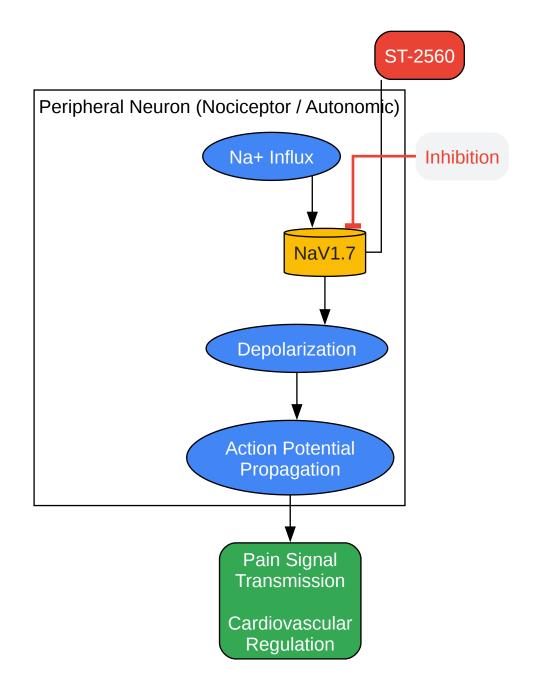


Methodological & Application

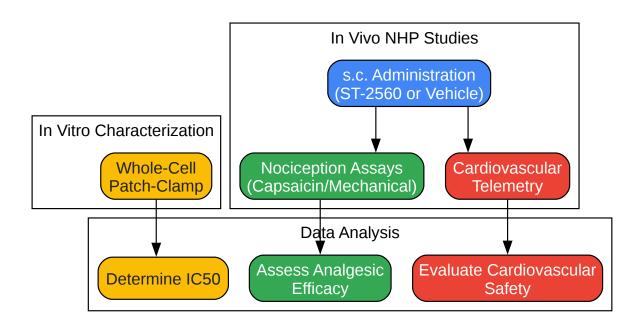
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ST-2560 acts as a state-independent inhibitor of the NaV1.7 sodium channel by binding to the extracellular pore (site 1) and sterically occluding the influx of sodium ions.[3] This inhibition prevents the depolarization of nociceptive and autonomic neurons, thereby blocking pain signal transmission and modulating cardiovascular reflexes.









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